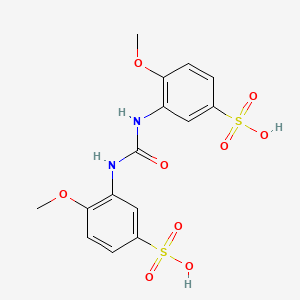

3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid

Description

3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid is a sulfonated aromatic compound characterized by a central carbonyl-diimino (-N-C(O)-N-) bridge connecting two 4-methoxybenzenesulfonic acid moieties. This structure confers unique physicochemical properties, including high polarity due to the sulfonic acid groups and electronic modulation from the methoxy substituents. The compound’s CAS registry (referenced indirectly in ) and molecular formula (C₁₅H₁₄N₄O₁₃S₂) highlight its structural complexity .

Properties

CAS No. |

120-01-4 |

|---|---|

Molecular Formula |

C15H16N2O9S2 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

4-methoxy-3-[(2-methoxy-5-sulfophenyl)carbamoylamino]benzenesulfonic acid |

InChI |

InChI=1S/C15H16N2O9S2/c1-25-13-5-3-9(27(19,20)21)7-11(13)16-15(18)17-12-8-10(28(22,23)24)4-6-14(12)26-2/h3-8H,1-2H3,(H2,16,17,18)(H,19,20,21)(H,22,23,24) |

InChI Key |

JHYBBUAJZBVIRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid involves specific reaction conditions and routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with urea under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis reactions . In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays . In the industry, it is utilized as a dye intermediate and dye auxiliary, contributing to the production of various dyes and pigments .

Mechanism of Action

The mechanism of action of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid involves its interaction with specific molecular targets and pathways . The compound may act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Compounds for Comparison :

3,3'-(Carbonyldiimino)bis[4-methoxy-6-nitrobenzenesulphonic] acid (CAS 88-31-3) Structural Difference: Incorporates nitro (-NO₂) groups at the 6-position of the benzene rings. Impact: Nitro groups enhance electron-withdrawing effects, increasing acidity and reactivity compared to the methoxy-only analog. This compound’s molecular weight (C₁₅H₁₄N₄O₁₃S₂ = 522.42 g/mol) is slightly higher due to nitro substituents .

Disodium 7,7'-(Carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) (CAS 20324-87-2) Structural Difference: Replaces methoxybenzene with naphthalene rings and hydroxy (-OH) groups. Impact: The naphthalene backbone and hydroxy groups improve conjugation and water solubility (molecular weight = 504.49 g/mol) . Applications include dye intermediates, such as Direct Orange 118 .

Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] (Direct Red 80, CAS 2610-10-8) Structural Difference: Contains azo (-N=N-) linkages and additional sulfonate groups. Impact: Enhanced water solubility and chromophoric properties, making it suitable as a hair dye .

Solubility and Stability Trends

- Methoxy vs. Hydroxy Groups : Methoxy derivatives (e.g., the main compound) exhibit lower aqueous solubility than hydroxy analogs (e.g., CAS 20324-87-2) due to reduced hydrogen bonding capacity. However, sulfonic acid groups (-SO₃H) mitigate this by enhancing hydrophilicity .

- Nitro Substituents : The nitro-containing analog (CAS 88-31-3) shows higher reactivity in electrophilic substitutions but lower thermal stability due to nitro group lability .

- Azo Dyes : Compounds like Direct Red 80 leverage azo linkages for intense coloration but require stabilization against photodegradation .

Research Findings and Industrial Relevance

- Dye Industry: Carbonyldiimino-bridged sulfonates are pivotal in synthesizing direct dyes (e.g., CAS 20324-87-2 in Direct Orange 118) due to their ability to coordinate with textile fibers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.